molecular formula C5H7N5O B1464548 2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole CAS No. 1248165-22-1

2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole

Cat. No. B1464548
CAS RN: 1248165-22-1
M. Wt: 153.14 g/mol
InChI Key: FNFONVOSPBGKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole” belongs to the class of organic compounds known as azides and oxadiazoles. Azides are compounds containing the azide group, which consists of three nitrogen atoms in a row (-N3). Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Chemical Reactions Analysis

Azides are known to be highly reactive and can participate in various reactions such as the Staudinger reaction, the Curtius rearrangement, and the Huisgen cycloaddition . Oxadiazoles can also participate in various chemical reactions .

Scientific Research Applications

2-AME-5-E-1,3,4-OXD has been used in a variety of scientific research applications, including the study of biochemical and physiological effects. For example, 2-AME-5-E-1,3,4-OXD has been used to study the effect of redox potential on the activity of enzymes and other proteins. Additionally, 2-AME-5-E-1,3,4-OXD has been used to study the effects of chemical modification on the structure and function of proteins.

Mechanism of Action

2-AME-5-E-1,3,4-OXD is a highly reactive compound that can be used to modify proteins and other molecules. The compound reacts with the amino acid side chains of proteins, forming covalent bonds that can alter the structure and function of the protein. Additionally, 2-AME-5-E-1,3,4-OXD can be used to modify other molecules, such as carbohydrates, lipids, and nucleic acids.
Biochemical and Physiological Effects
2-AME-5-E-1,3,4-OXD has been used to study the effects of chemical modification on the structure and function of proteins. Studies have demonstrated that the chemical modification of proteins can alter their biochemical and physiological properties. For example, modified proteins may have increased or decreased activity, stability, solubility, and other characteristics. Additionally, modified proteins may be more or less susceptible to degradation or other forms of damage.

Advantages and Limitations for Lab Experiments

2-AME-5-E-1,3,4-OXD is an effective reagent for chemical modification of proteins and other molecules. The compound is relatively easy to use and can be stored at room temperature. Additionally, 2-AME-5-E-1,3,4-OXD is highly reactive and can be used to modify a variety of molecules. However, the compound is highly reactive and can cause unwanted side reactions if not handled properly.

Future Directions

2-AME-5-E-1,3,4-OXD has a wide range of potential applications in scientific research. In the future, the compound may be used to study the effects of chemical modification on the structure and function of proteins, as well as to study the effects of redox potential on the activity of enzymes and other proteins. Additionally, 2-AME-5-E-1,3,4-OXD may be used to study the effects of chemical modification on carbohydrates, lipids, and nucleic acids. Finally, 2-AME-5-E-1,3,4-OXD may be used to develop new compounds for use in therapeutic applications.

properties

IUPAC Name

2-(azidomethyl)-5-ethyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O/c1-2-4-8-9-5(11-4)3-7-10-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFONVOSPBGKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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